N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,4-dichlorobenzohydrazide
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Overview
Description
N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2,4-DICHLOROBENZOHYDRAZIDE is a complex organic compound with a molecular formula of C19H18BrCl2N4O2. This compound is notable for its unique structure, which includes a brominated indole core and a dichlorobenzohydrazide moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2,4-DICHLOROBENZOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Pyrrolidinylmethyl Substitution: The brominated indole is reacted with pyrrolidine and formaldehyde to introduce the pyrrolidinylmethyl group.
Formation of the Hydrazide: The final step involves the reaction of the substituted indole with 2,4-dichlorobenzohydrazide under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2,4-DICHLOROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing bromine or chlorine atoms.
Scientific Research Applications
N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2,4-DICHLOROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2,4-DICHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2,4-DICHLOROBENZOHYDRAZIDE can be compared with similar compounds such as:
1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Similar in having a brominated core but differs in the functional groups attached.
N’-[5-Bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide: Shares the indole core but has different substituents.
Properties
Molecular Formula |
C20H17BrCl2N4O2 |
---|---|
Molecular Weight |
496.2 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2,4-dichlorobenzamide |
InChI |
InChI=1S/C20H17BrCl2N4O2/c21-12-3-6-17-15(9-12)18(20(29)27(17)11-26-7-1-2-8-26)24-25-19(28)14-5-4-13(22)10-16(14)23/h3-6,9-10,29H,1-2,7-8,11H2 |
InChI Key |
PWJXVXAIEZRMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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